molecular formula C11H12N2O3S B1386679 (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1125409-81-5

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B1386679
CAS No.: 1125409-81-5
M. Wt: 252.29 g/mol
InChI Key: AVKVWTXAKRLXLY-UHFFFAOYSA-N
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Description

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidin derivatives

  • Other cyclopenta[d] derivatives

  • Related acetic acid derivatives

Properties

IUPAC Name

2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(15)4-6-5-17-11-12-8-3-1-2-7(8)10(16)13(6)11/h6H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVWTXAKRLXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 2
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 3
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 4
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 5
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

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